molecular formula C19H24N2O5S B6520811 N-butyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide CAS No. 896321-99-6

N-butyl-N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]ethanediamide

Cat. No. B6520811
CAS RN: 896321-99-6
M. Wt: 392.5 g/mol
InChI Key: RDFZBPBUBUNUHX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a butyl group, a furan ring, and a benzenesulfonyl group. The presence of these groups suggests that the compound could have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the butyl group might be added via an alkylation reaction, the furan ring might be formed via a cyclization reaction, and the benzenesulfonyl group might be introduced via a sulfonation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The butyl group is a straight-chain alkyl group, the furan ring is a five-membered ring containing oxygen, and the benzenesulfonyl group contains a benzene ring attached to a sulfonyl group .


Chemical Reactions Analysis

The types of reactions that this compound could undergo would depend on the functional groups present in the molecule. For example, the butyl group might participate in reactions typical of alkanes, the furan ring might undergo reactions typical of aromatic compounds, and the benzenesulfonyl group might undergo reactions typical of sulfonyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on the strength of the intermolecular forces present, and its reactivity would depend on the presence of any reactive functional groups .

Scientific Research Applications

FTC has been the subject of numerous scientific studies due to its diverse biological activities. It has been found to possess anti-inflammatory, anti-bacterial, and anti-tumor properties, and has been studied for its potential applications in the treatment of various diseases, including cancer and neurological disorders. In addition, FTC has been studied for its potential use in drug delivery systems, as well as its ability to modulate the activity of enzymes and other proteins.

Mechanism of Action

The exact mechanism of action of FTC is not yet fully understood. However, it is believed to act by blocking the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, FTC has been found to inhibit the activity of certain transcription factors, which play an important role in the regulation of gene expression.
Biochemical and Physiological Effects
FTC has been found to possess a variety of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of certain tumor cells, and modulate the activity of certain enzymes and proteins. Additionally, FTC has been found to possess anti-bacterial and anti-fungal properties, and has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

FTC is a relatively easy molecule to synthesize and is widely available. Additionally, it is relatively stable and can be stored for extended periods of time. However, it is important to note that FTC is a highly potent compound and should be handled with extreme caution. Additionally, due to its high potency, it is important to use the correct concentrations and reaction conditions when performing experiments with FTC.

Future Directions

There are numerous potential future directions for research on FTC. These include further exploration of its potential applications in drug delivery systems, further studies into its mechanism of action, and further studies into its potential therapeutic applications. Additionally, further research into its potential toxicity and its potential interactions with other drugs is needed. Additionally, further studies into its potential applications in biochemistry and medicine, such as its potential use as a biomarker or for diagnostics, are warranted. Finally, further research into its potential use in agriculture and food production, such as its potential use as a natural pesticide, is also needed.

Synthesis Methods

FTC can be synthesized from a variety of starting materials, including furfuryl alcohol, 4-methylbenzenesulfonyl chloride, and sodium bicarbonate. The reaction is carried out in a two-step process, beginning with the condensation of furfuryl alcohol and 4-methylbenzenesulfonyl chloride to form a sulfonated furfuryl alcohol. This is then reacted with sodium bicarbonate to form FTC. The reaction is typically carried out in aqueous media at a temperature of about 80°C.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were highly reactive, it might be hazardous to handle. If it were toxic, it might pose a risk to health. Appropriate safety precautions should be taken when handling any chemical compound .

properties

IUPAC Name

N-butyl-N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-3-4-11-20-18(22)19(23)21-13-17(16-6-5-12-26-16)27(24,25)15-9-7-14(2)8-10-15/h5-10,12,17H,3-4,11,13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFZBPBUBUNUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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